2-(3-Methylbenzenesulfonyl)ethan-1-ol
Overview
Description
2-(3-Methylbenzenesulfonyl)ethan-1-ol is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound features a sulfonyl group attached to a benzene ring, which is further connected to an ethan-1-ol moiety. The presence of both the sulfonyl and hydroxyl groups makes it a versatile compound with diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzenesulfonyl)ethan-1-ol typically involves the sulfonation of 3-methylbenzene (toluene) followed by the introduction of the ethan-1-ol group. One common method is the electrophilic aromatic substitution reaction, where toluene reacts with sulfur trioxide or chlorosulfonic acid to form 3-methylbenzenesulfonic acid. This intermediate is then reacted with ethylene oxide or ethylene glycol under acidic or basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the sulfonation and subsequent reactions. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzenesulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylbenzenesulfonyl)ethan-1-ol is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Methylbenzenesulfonyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzenesulfonyl)ethan-1-ol
- 2-(3-Chlorobenzenesulfonyl)ethan-1-ol
- 2-(3-Nitrobenzenesulfonyl)ethan-1-ol
Uniqueness
2-(3-Methylbenzenesulfonyl)ethan-1-ol is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its biological activity and make it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(3-methylphenyl)sulfonylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7,10H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECFKRONMQYSOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292808 | |
Record name | 2-[(3-Methylphenyl)sulfonyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35847-96-2 | |
Record name | 2-[(3-Methylphenyl)sulfonyl]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35847-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Methylphenyl)sulfonyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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